Product packaging for 4-benzyl-1-(3-phenylbutanoyl)piperidine(Cat. No.:)

4-benzyl-1-(3-phenylbutanoyl)piperidine

Cat. No.: B3980165
M. Wt: 321.5 g/mol
InChI Key: YLEDWMYWUPHWTI-UHFFFAOYSA-N
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Description

4-Benzyl-1-(3-phenylbutanoyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the 4-position and a 3-phenylbutanoyl moiety at the nitrogen atom. This structure incorporates two privileged scaffolds in medicinal chemistry—the 4-benzylpiperidine and the N-acylpiperidine—which are known to impart significant biological activity and are commonly found in pharmacologically active molecules . The 4-benzylpiperidine scaffold is recognized for its activity in the central nervous system. It functions as a monoamine releasing agent, demonstrating a 20- to 48-fold selectivity for releasing dopamine versus serotonin, and is most efficacious as a norepinephrine releaser . This scaffold also exhibits weak inhibitory activity against monoamine oxidase (MAO) . Furthermore, derivatives of 4-benzylpiperidine have been explored as NMDA receptor antagonists, indicating potential applications in neuroprotection and for treating psychotic disorders . The specific derivative, this compound, shares a high degree of structural similarity with advanced research compounds, such as those investigated as potent and selective inhibitors of the deubiquitylating enzyme USP7 (Ubiquitin-Specific Protease 7) . Inhibition of USP7 is a promising strategy in cancer therapy, as it can lead to the stabilization of the tumor suppressor p53 and the degradation of oncogenic proteins, thereby inducing growth arrest and apoptosis in tumor cells . Research into these inhibitors shows potential for novel cancer therapeutics, particularly in conjunction with other agents like mTOR inhibitors . This product is intended for research purposes only, such as in vitro pharmacological assay development and hit-to-lead optimization studies in drug discovery. It is strictly for use in laboratory settings. This compound is NOT intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO B3980165 4-benzyl-1-(3-phenylbutanoyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-18(21-10-6-3-7-11-21)16-22(24)23-14-12-20(13-15-23)17-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEDWMYWUPHWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Purification and Isolation Techniques for the Chemical Compound

Initial Work-up and Extraction

The reaction mixture is usually first subjected to an aqueous work-up. This involves washing the organic layer with a dilute acid solution to remove any remaining amine-containing impurities, followed by a wash with a dilute base solution (like sodium bicarbonate) to remove any unreacted acyl chloride and acidic byproducts. semanticscholar.org A final wash with brine is often performed to reduce the amount of water in the organic layer before it is dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate. mdpi.com The solvent is then removed under reduced pressure to yield the crude product.

Column Chromatography

Flash column chromatography is a widely used technique for the purification of N-acylpiperidine derivatives. rochester.edu This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). youtube.com

The choice of the solvent system for the eluent is crucial for achieving good separation. rochester.edu For compounds of intermediate polarity like this compound, a mixture of a nonpolar solvent and a polar solvent is commonly used. rochester.edu

Table 2: Common Solvent Systems for Column Chromatography of Piperidine (B6355638) Derivatives

Solvent System (Nonpolar : Polar)Application Notes
Hexane / Ethyl AcetateA standard and versatile system for a wide range of compounds. rochester.edu
Dichloromethane (B109758) / MethanolSuitable for more polar compounds. rochester.edu
Ether / HexaneAnother common system for compounds of intermediate polarity. rochester.edu

For basic compounds like piperidine derivatives, which can "tail" on the acidic silica gel, a small amount of a base like triethylamine (B128534) (1-3%) can be added to the eluent to improve the separation. rochester.edu The fractions are collected and analyzed by TLC to identify those containing the pure product. youtube.com

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. mnstate.edu The principle is based on the differential solubility of the compound in a hot versus a cold solvent. mnstate.edu An ideal solvent for recrystallization will dissolve the compound well at its boiling point but poorly at low temperatures. libretexts.org

For N-acylpiperidines, which are often solids at room temperature, finding a suitable solvent or solvent pair is key. Common solvents for recrystallization of organic compounds include ethanol, methanol, acetone, and mixtures such as ethanol/water or hexane/ethyl acetate. rochester.edureddit.com The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. mnstate.edu Impurities tend to remain dissolved in the solvent. mnstate.edu The purified crystals are then collected by filtration.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Confirming Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide key information about the proton environment in the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenylbutanoyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons of the 4-benzyl group would likely appear as a doublet. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns, further complicated by the conformational isomers present at room temperature. The methine proton in the 3-phenylbutanoyl side chain would be a multiplet, and the adjacent methyl group would present as a doublet.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons would generate signals between 120 and 145 ppm. The aliphatic carbons of the piperidine ring and the side chains would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-benzyl-1-(3-phenylbutanoyl)piperidine would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed around 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic rings.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the amide bond and within the piperidine ring and side chains, providing further structural evidence.

Predicted Spectroscopic Data:

TechniquePredicted Key Signals
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), Benzylic CH₂ (doublet), Piperidine ring protons (complex multiplets), 3-phenylbutanoyl CH (multiplet), 3-phenylbutanoyl CH₃ (doublet)
¹³C NMR Amide C=O (~170-175 ppm), Aromatic carbons (120-145 ppm), Piperidine ring carbons, 3-phenylbutanoyl side chain carbons
IR Amide C=O stretch (~1630-1680 cm⁻¹), Aromatic and aliphatic C-H stretch, Aromatic C=C stretch
MS Molecular ion peak, Fragmentation patterns corresponding to the loss of benzyl and phenylbutanoyl groups

Stereochemical Considerations and Enantiomeric Purity Assessment

The presence of a chiral center at the third position of the 3-phenylbutanoyl group introduces stereoisomerism to this compound. This results in the existence of two enantiomers: (R)-4-benzyl-1-(3-phenylbutanoyl)piperidine and (S)-4-benzyl-1-(3-phenylbutanoyl)piperidine. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with polarized light and other chiral molecules.

The synthesis of this compound from chiral or prochiral precursors can lead to either a racemic mixture (an equal mixture of both enantiomers) or an enantiomerically enriched product. The assessment of enantiomeric purity is crucial in many applications and can be achieved using several techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the enantiomers are separated on a chiral stationary phase, allowing for their quantification.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, enabling their differentiation and quantification by integration of the corresponding signals.

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it can confirm the presence of a single enantiomer or an excess of one, it does not provide the exact enantiomeric ratio in a mixture without a known standard of the pure enantiomer.

The number of possible stereoisomers is determined by the number of chiral centers, following the 2ⁿ rule, where n is the number of chiral centers. For this compound with one chiral center, there are 2¹ = 2 possible stereoisomers (one pair of enantiomers).

Conformational Landscape Analysis of the Piperidine Ring and Side Chains

The conformational flexibility of this compound is significant, arising from the non-planar nature of the piperidine ring and the rotational freedom of the attached side chains.

Piperidine Ring Conformation:

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, in N-acylpiperidines, the planarity of the amide bond can influence the ring's conformation. Studies on related N-acylpiperidines have shown that both chair and twist-boat conformations can be populated. nih.govacs.org The presence of the bulky 4-benzyl group is expected to preferentially occupy an equatorial position in the chair conformation to minimize 1,3-diaxial interactions.

The nitrogen inversion barrier in the piperidine ring is also a factor, although the presence of the acyl group generally slows down this process. The rotation around the N-C(O) amide bond is restricted due to its partial double bond character, leading to the existence of E/Z isomers with respect to the amide plane.

Side Chain Conformations:

The 3-phenylbutanoyl side chain also possesses conformational freedom due to rotation around its single bonds. The orientation of the phenyl group relative to the rest of the butanoyl chain will be influenced by steric and electronic factors. Similarly, the benzyl group at the 4-position of the piperidine ring can rotate around the bond connecting it to the ring.

Computational modeling, such as density functional theory (DFT) calculations, would be a valuable tool to explore the potential energy surface of this compound and to predict the relative stabilities of its various conformers.

Conformational Analysis Summary:

Molecular FragmentDominant Conformation(s)Key Influencing Factors
Piperidine Ring Chair (with equatorial 4-benzyl group), potential for twist-boat conformersSteric hindrance of the 4-benzyl group, planarity of the amide bond nih.govacs.org
Amide Bond Restricted rotation leading to E/Z isomersPartial double bond character
3-Phenylbutanoyl Side Chain Multiple rotational conformersSteric and electronic interactions
4-Benzyl Side Chain Rotational freedom around the C-C bondSteric hindrance with the piperidine ring

Biological and Preclinical Pharmacological Investigations of 4 Benzyl 1 3 Phenylbutanoyl Piperidine and Its Derivatives

In Vitro Biological Activity Studies

Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target, especially in oncology, due to its role in regulating the stability of proteins involved in cancer progression and immune responses. researchgate.netgoogle.com Inhibition of USP7 can modulate the p53-MDM2 pathway, a critical axis in tumor suppression. researchgate.net

Several studies have identified N-Benzylpiperidinol derivatives as potent and selective inhibitors of USP7. researchgate.netresearchgate.netnih.gov For instance, based on the structure of a known inhibitor, compound J21 was developed and demonstrated a half-maximal inhibitory concentration (IC₅₀) of 41.35 ± 2.16 nM against USP7. nih.gov This compound also showed improved metabolic stability compared to its parent structures. nih.gov Another study led to the discovery of FX1-5303, a potent and specific USP7 inhibitor that has shown efficacy in preclinical models of multiple myeloma and acute myeloid leukemia (AML). nih.gov These findings underscore the potential of the benzylpiperidine scaffold in designing effective USP7 inhibitors for cancer therapy. researchgate.netnih.gov

Table 1: USP7 Inhibition by Piperidine (B6355638) Derivatives

Compound/Series Target Activity (IC₅₀) Key Findings Reference
J21 USP7 41.35 ± 2.16 nM Discovered based on co-crystal structure; exhibits greater metabolic stability. nih.gov
FX1-5303 USP7 Potent Synergizes with venetoclax (B612062) in AML cell lines; strong in vivo tumor growth inhibition. nih.gov

Derivatives of 4-benzylpiperidine (B145979) have been evaluated for their binding affinity to various central nervous system receptors, notably sigma (σ) and dopamine (B1211576) receptors.

Sigma Receptors: The σ-1 receptor is a transmembrane protein that modulates nociceptive signaling, making it a target for pain therapeutics. nih.gov A series of benzylpiperazinyl derivatives, which are structurally related to benzylpiperidines, have shown high affinity for the σ-1 receptor. nih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited a binding affinity (Ki) of 1.6 nM for the σ-1 receptor, with an 886-fold selectivity over the σ-2 receptor. nih.gov This highlights the utility of the benzylamine (B48309) moiety in achieving potent and selective σ-1 receptor ligands. nih.gov

Dopamine Receptors: The dopamine receptor 4 (D₄R) is implicated in the pathophysiology of Parkinson's disease. nih.govnih.gov Research into novel D₄R antagonists has led to the development of 3- and 4-benzyloxypiperidine scaffolds. nih.govnih.gov These compounds have been reported as potent and selective D₄R antagonists, with over 30-fold selectivity against other dopamine receptor subtypes. nih.gov Furthermore, 4-benzylpiperidine itself acts as a monoamine releasing agent with a half-maximal effective concentration (EC₅₀) of 109 nM for dopamine release. wikipedia.org A derivative, 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, is a potent and selective dopamine reuptake inhibitor. wikipedia.org

Table 2: Receptor Binding Affinity of Benzylpiperidine and Related Derivatives

Compound/Series Target Receptor Activity (Ki or EC₅₀) Activity Type Reference
Compound 15 (benzylpiperazine) σ-1 Ki = 1.6 nM Ligand nih.gov
3- or 4-benzyloxypiperidine derivatives Dopamine D4 >30-fold selectivity Antagonist nih.gov
4-Benzylpiperidine Dopamine Transporter EC₅₀ = 109 nM Releasing Agent wikipedia.org

The antiviral potential of the benzylpiperidine scaffold has been investigated against several viruses, including coronaviruses and Human Immunodeficiency Virus-1 (HIV-1).

Coronaviruses: In the search for treatments for diseases caused by coronaviruses like SARS-CoV-2, various piperidine derivatives have been screened. A class of 1,4,4-trisubstituted piperidines was found to inhibit coronavirus replication by targeting the main protease (Mpro). nih.gov Another study identified piperidine-4-carboxamide analogs as inhibitors of multiple coronaviruses, including SARS-CoV-2. gavinpublishers.com Compound NCGC2955, a piperidine-4-carboxamide analog, inhibited SARS-CoV-2 in Calu-3 cells with a half-maximal effective concentration (EC₅₀) of 0.2 ± 0.02 µM. gavinpublishers.com

HIV-1: Derivatives containing the benzylpiperidine motif have shown promise as HIV-1 inhibitors. Curie-pyridinones, which are hybrid compounds, act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) specific to HIV-1. nih.gov Thio analogues of dihydroalkoxybenzyloxopyrimidines (S-DABOs), another class of related compounds, demonstrated selective inhibition of HIV-1 multiplication, with some derivatives showing EC₅₀ values as low as 0.6 µM. nih.gov These compounds were found to be up to 10-fold more potent than their alkyloxy counterparts. nih.gov

Table 3: Antiviral Activity of Piperidine Derivatives

Compound/Series Virus Target/Mechanism Activity (EC₅₀) Reference
1,4,4-Trisubstituted Piperidines Coronaviruses (SARS-CoV-2) Main Protease (Mpro) Micromolar activity nih.gov
NCGC2955 (Piperidine-4-carboxamide) SARS-CoV-2 Host factor modulation 0.2 ± 0.02 µM gavinpublishers.com
Curie-Pyridinones (4-benzyl pyridinone) HIV-1 Reverse Transcriptase (NNRTI) Potent inhibitors nih.gov

Antibacterial Activity: N-benzyl piperidin-4-one derivatives have demonstrated potent activity against the bacterium Escherichia coli. researchgate.net In another study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated against important plant bacterial pathogens, Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, with several compounds showing significant antimicrobial activity compared to standard drugs. nih.gov

Antifungal Activity: The benzylpiperidine scaffold is present in several classes of antifungal agents. N-benzyl piperidin-4-one derivatives have been reported to be highly effective against the fungus Aspergillus niger. researchgate.net A significant discovery was made with 4-aminopiperidines, which target fungal ergosterol (B1671047) biosynthesis. mdpi.com Specifically, 1-benzyl-N-dodecylpiperidin-4-amine was identified as a promising candidate for further development due to its potent in vitro activity against Candida and Aspergillus species. mdpi.com Additionally, 1,2,3-triazole derivatives of 1-benzyl-4-(phenoxymethyl)piperidine showed potent activity against five common human pathogenic fungi, including various Candida and Aspergillus species, when compared to established drugs like voriconazole (B182144) and fluconazole. chemistryjournal.net

Table 4: Antimicrobial Activity of Benzylpiperidine Derivatives

Compound/Series Organism(s) Type of Activity Key Findings Reference
N-benzyl piperidin-4-one derivatives Escherichia coli, Aspergillus niger Antibacterial, Antifungal Showed very potent activity. researchgate.net
1-benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp. Antifungal Identified as a promising candidate targeting ergosterol biosynthesis. mdpi.com
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives X. axonopodis, R. solanacearum Antibacterial Several compounds showed significant activity. nih.gov

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue with limited treatment options. oatext.com Research into new therapeutic agents has included the evaluation of various heterocyclic compounds. While direct studies on 4-benzyl-1-(3-phenylbutanoyl)piperidine are scarce, related structures have been investigated. A study on 4-thiazolidinone (B1220212) derivatives, planned through bioisosteric replacement of a thiosemicarbazone scaffold, reported on their anti-T. cruzi activity. oatext.com These compounds were tested against epimastigote, trypomastigote, and amastigote forms of the parasite. oatext.com Compound 2h from this series was identified as the most active when compared to the standard drug benznidazole. oatext.com Other research has shown that pyrazole-based scaffolds also exhibit potent action in controlling T. cruzi infection. nih.gov

Inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govresearchgate.net A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Structural modifications, such as introducing a bulky moiety in the para position of the benzamide, led to a substantial increase in activity. nih.gov The most potent compound from this series, 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), exhibited an exceptionally low IC₅₀ value of 0.56 nM and was 18,000 times more selective for AChE over butyrylcholinesterase (BuChE). nih.gov

Another study focused on dual-target inhibitors of AChE and the serotonin (B10506) transporter (SERT), synthesizing 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives. mdpi.com Compound 19 from this series emerged as the most potent AChE inhibitor with an IC₅₀ of 5.10 ± 0.24 µM. mdpi.com

Table 5: Acetylcholinesterase (AChE) Inhibition by Benzylpiperidine Derivatives

Compound Activity (IC₅₀) Selectivity (AChE vs. BuChE) Reference
Compound 21 0.56 nM 18,000-fold nih.gov

Histone Deacetylase (HDAC) Inhibition Assays

There is no available data from in vitro or in cell-based assays to characterize the inhibitory activity of this compound or its derivatives against any class or isoform of histone deacetylases (HDACs). Research on related but distinct molecular structures, such as certain benzylpiperazine derivatives, has shown that the piperazine (B1678402) moiety can be a component of HDAC inhibitors, particularly for HDAC6. nih.gov However, this information is not directly applicable to the specified compound.

Preclinical In Vivo Efficacy Studies in Animal Models

No preclinical studies using animal models have been reported for this compound. Therefore, information regarding its efficacy, biological response, and pharmacodynamic properties in a living organism is not available.

Assessment of Efficacy in Relevant Disease Models (e.g., Parkinson's Disease Models)

There are no published studies assessing the efficacy of this compound in any animal models of disease, including models of Parkinson's disease. While other piperidine-containing compounds have been investigated for their potential role in Parkinson's disease, for instance as dopamine D4 receptor antagonists, this line of research does not include the specific compound . nih.gov

Evaluation of Biological Response and Target Engagement in Model Organisms

Without in vivo studies, there is no data on the biological response to or the target engagement of this compound in any model organism.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

No pharmacodynamic biomarker data has been published for this compound, as no preclinical studies appear to have been conducted.

Mechanism of Action Studies

The mechanism of action for this compound remains unknown due to the lack of dedicated research.

Molecular Target Identification and Validation

There are no studies available that identify or validate the molecular target(s) of this compound. While computational tools can predict potential biological targets for novel piperidine derivatives clinmedkaz.org, no such specific analysis for this compound is present in the reviewed literature. The foundational step of identifying its primary molecular interactions has not been documented.

Cellular Pathway Modulation

Derivatives of 4-benzylpiperidine have been shown to modulate several key cellular pathways, primarily through their interaction with enzymes and receptors involved in neurotransmission and other signaling cascades.

One of the most studied areas for N-benzylpiperidine derivatives is their role as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Some N-benzylpiperidine derivatives have been designed as dual inhibitors of both histone deacetylase (HDAC) and AChE, suggesting a multi-target approach to Alzheimer's disease therapy. nih.gov These compounds have demonstrated neuroprotective effects in PC-12 cells, indicating their potential to interfere with pathways related to oxidative stress and cell death. nih.gov

Furthermore, 4-benzylpiperidine carboxamides have been identified as triple reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). By blocking the reuptake of these monoamine neurotransmitters, these compounds can modulate signaling pathways crucial for mood regulation. This activity suggests their potential application as antidepressants.

Recent studies have also explored the role of N-(piperidine-4-yl)benzamide derivatives as cell cycle inhibitors in cancer cell lines. Certain derivatives have been shown to induce cell cycle arrest and enhance the expression of tumor suppressor proteins like p53 and p21. This indicates an ability to modulate cellular pathways involved in cell proliferation and apoptosis.

The diverse biological activities observed for 4-benzylpiperidine derivatives suggest that the specific nature of the N-acyl group, in this case, a 3-phenylbutanoyl moiety, would significantly influence which cellular pathways are modulated and the potency of this modulation.

Ligand-Protein Interaction Analysis (e.g., Docking-Derived Interaction Modes)

Molecular docking studies have been instrumental in elucidating the potential binding modes of 4-benzylpiperidine derivatives with their protein targets. These computational analyses provide insights into the specific amino acid residues involved in the ligand-protein interactions, which are crucial for the observed biological activity.

For N-benzylpiperidine derivatives targeting cholinesterases, docking studies have revealed key interactions within the enzyme's active site. For instance, the benzyl (B1604629) group of the piperidine moiety often engages in π-π stacking interactions with tryptophan residues (e.g., Trp86 in AChE) in the catalytic anionic site (CAS). nih.gov The piperidine ring itself can form hydrophobic interactions, while the N-substituent can extend into the peripheral anionic site (PAS), interacting with other aromatic residues like Trp286 and Tyr341. nih.gov The nature and conformation of the N-acyl group are critical in determining the binding affinity and selectivity for AChE versus BChE. nih.gov

In the context of monoamine transporters, docking studies of 4-benzylpiperidine carboxamides have shown that the 4-benzylpiperidine core typically binds within the central binding pocket of the transporter. nih.gov Key interactions often involve hydrophobic contacts and π-π stacking with phenylalanine and tyrosine residues within the transmembrane domains. The specific substituents on the carboxamide moiety determine the selectivity and potency for SERT, NET, and DAT.

The N-benzylpiperidine motif is recognized as a versatile scaffold in drug discovery, capable of providing crucial cation-π interactions with target proteins. The structural flexibility of the piperidine ring allows for optimal positioning of substituents to maximize binding affinity.

For this compound, it is plausible that the 4-benzyl group would anchor the molecule within a hydrophobic pocket of its target protein. The 3-phenylbutanoyl group would then likely form additional interactions, with the phenyl ring potentially engaging in further π-π stacking or hydrophobic interactions, and the carbonyl group acting as a hydrogen bond acceptor. The stereochemistry of the 3-phenylbutanoyl moiety would also play a critical role in defining the precise binding orientation and affinity.

Table of Inhibitory Activities of Related 4-Benzylpiperidine Derivatives

Compound Class Target IC50 (µM) Reference
N-Benzylpiperidine Derivative (d5) HDAC 0.17 nih.gov
N-Benzylpiperidine Derivative (d5) AChE 6.89 nih.gov
N-Benzylpiperidine Derivative (d10) HDAC 0.45 nih.gov
N-Benzylpiperidine Derivative (d10) AChE 3.22 nih.gov
N-Benzylpiperidine Derivative (4a) AChE 2.08 nih.gov
N-Benzylpiperidine Derivative (4a) BuChE 7.41 nih.gov
Benzylpiperidine-linked Benzimidazolinone (15b) eeAChE 0.39 nih.gov
Benzylpiperidine-linked Benzimidazolinone (15j) eqBChE 0.16 nih.gov

Table of Docking-Derived Interaction Data for a Representative N-Benzylpiperidine Derivative (4a) with Cholinesterases

Target Enzyme Interacting Residues Type of Interaction Binding Free Energy (kcal/mol) Reference
AChE Tyr72, Trp86, Tyr124, Trp286, Tyr337, Tyr341 π-π stacking, hydrophobic -36.69 ± 4.47 nih.gov
BuChE Trp82, Trp231, His438 π-π stacking, hydrogen bond -32.23 ± 3.99 nih.gov

Structure Activity Relationship Sar and Analog Design of 4 Benzyl 1 3 Phenylbutanoyl Piperidine Scaffolds

Impact of Piperidine (B6355638) N-Substituent Modifications on Biological Activity

The substituent on the piperidine nitrogen plays a pivotal role in modulating the biological activity of 4-benzyl-1-(3-phenylbutanoyl)piperidine analogs. This position is often critical for receptor interaction and can significantly influence affinity and selectivity.

Research on related N-substituted piperidines has demonstrated that the nature of the N-substituent can dramatically alter the pharmacological profile. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, modifications to the N-benzyl group led to a wide range of affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). uky.edu While some analogs displayed low nanomolar affinity for DAT, others, such as the C2-trifluoromethyl substituted compound, acted as allosteric modulators of SERT with little direct affinity for the transporters. uky.edu

Similarly, studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5α-reductase revealed that bulky and lipophilic groups on the nitrogen, such as diphenylacetyl and diphenylcarbamoyl, resulted in potent inhibition of both isozymes 1 and 2. nih.gov In contrast, a simple N-benzoyl group conferred a different inhibitory profile. nih.gov These findings underscore the importance of the N-substituent's size, lipophilicity, and electronic properties in determining the biological activity and selectivity of piperidine-based ligands. The benzyl (B1604629) group in the parent compound likely contributes to favorable hydrophobic interactions within the target's binding pocket.

Influence of 4-Benzyl Moiety Alterations on Biological Activity

The 4-benzyl moiety is another critical determinant of the pharmacological activity of this class of compounds. Its phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with the amino acid residues of the target protein.

Modifications to the 4-position of the piperidine ring have been extensively explored in various chemical series. For example, in a series of 4-substituted piperidines and piperazines designed as opioid receptor ligands, altering the group at the 4-position significantly impacted binding affinity and efficacy at both µ-opioid (MOR) and δ-opioid (DOR) receptors. nih.gov Extension of a side chain at this position from one to three methylene units retained strong binding affinity while increasing agonist efficacy at the MOR. nih.gov This suggests that the length and flexibility of the substituent at the 4-position are crucial for optimal receptor engagement.

In the context of the 4-benzyl group, substitutions on the phenyl ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the charge distribution and polarity, thereby affecting binding affinity and selectivity. The unsubstituted benzyl group in the parent compound provides a balance of lipophilicity and size that is likely important for its biological profile.

Role of the 3-Phenylbutanoyl Side Chain Modifications on Biological Activity

In a related series of 4-[(3-substituted)benzoyl]piperidines, modifications to the benzoyl moiety were found to be critical for selective 5-HT1F receptor agonism. researchgate.net The nature and position of substituents on the phenyl ring of the benzoyl group influenced both potency and selectivity. This highlights the sensitivity of the receptor to the electronic and steric environment of this part of the molecule.

For the 3-phenylbutanoyl group, the presence of the chiral center at the 3-position introduces stereochemical considerations that can have a profound impact on biological activity (see section 5.4). The phenyl group itself can participate in crucial aromatic interactions within the binding pocket. The length of the butanoyl chain provides a specific spatial orientation of the phenyl group relative to the piperidine core, which is likely optimized for interaction with the target. Shortening or lengthening this chain, or introducing conformational constraints, would be expected to significantly alter the biological activity.

Stereochemical Implications for Biological Activity and Selectivity

The presence of a stereocenter in the 3-phenylbutanoyl side chain of this compound means that the compound can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even pharmacological profiles.

This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The specific spatial arrangement of atoms in one enantiomer may allow for a more complementary fit into the binding site of a target protein, leading to a stronger and more favorable interaction. In contrast, the other enantiomer may bind with lower affinity or not at all.

For instance, in studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the stereochemistry at the 3- and 4-positions of the piperidine ring was found to be a critical determinant of their opioid receptor antagonist properties. nih.gov While not directly on the side chain, this demonstrates the principle of stereochemical influence in piperidine-based ligands. It is highly probable that the (R)- and (S)-enantiomers of this compound would display different affinities and/or efficacies at their biological target due to the specific orientation of the phenyl group and the methyl group on the butanoyl chain.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. nih.govnamiki-s.co.jp These approaches involve replacing the core scaffold or specific functional groups of a lead compound with other moieties that retain similar biological activity but may offer advantages in terms of potency, selectivity, pharmacokinetics, or intellectual property. nih.gov

For the this compound scaffold, several bioisosteric replacements for the piperidine ring could be considered. The piperidine ring is often a site of metabolism, and replacing it with a more stable or polar ring system can improve metabolic stability. cambridgemedchemconsulting.com For example, morpholine or spirocyclic systems like azaspiro[3.3]heptane have been investigated as piperidine bioisosteres. cambridgemedchemconsulting.comresearchgate.net These replacements can alter the pKa of the nitrogen atom and the directionality of substituent vectors, potentially leading to improved biological profiles. cambridgemedchemconsulting.com

The benzyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. Similarly, the phenyl group on the butanoyl side chain could be substituted with other cyclic systems. The amide linkage of the butanoyl group could also be replaced with other bioisosteric linkers, such as a reversed amide, an ester, or a sulfonamide, to modulate the hydrogen bonding capacity and metabolic stability of the molecule.

Original Fragment Potential Bioisosteric Replacement Rationale for Replacement
Piperidine Ring Morpholine Increase polarity, modulate pKa
Piperidine Ring Azaspiro[3.3]heptane Explore new vectors, improve metabolic stability
Benzyl Group Thienylmethyl, Pyridylmethyl Introduce heteroatoms for potential new interactions
Phenyl Group (on butanoyl) Cyclohexyl, Pyridyl Modulate lipophilicity and aromatic interactions
Amide Linker Reversed Amide, Ester, Sulfonamide Alter hydrogen bonding, improve metabolic stability

Exploration of Three-Dimensional Chemical Space in Piperidine Derivatives

The exploration of three-dimensional (3D) chemical space is a key strategy in modern drug discovery to identify novel scaffolds with improved drug-like properties. Piperidine derivatives, due to the non-planar nature of the piperidine ring, are well-suited for the design of 3D-fragments.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to understand the relationship between the 3D properties of molecules and their biological activity. researchgate.net These methods can provide valuable insights into the steric, electrostatic, and hydrophobic requirements of the binding site, guiding the design of more potent and selective analogs. researchgate.netnih.gov

For piperidine carboxamide derivatives acting as ALK inhibitors, 3D-QSAR models have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining inhibitory potency. researchgate.net Similarly, for CNS drug discovery, 3D-QSAR studies have been instrumental in designing ligands with desired polypharmacological profiles. researchgate.net Applying such methodologies to the this compound scaffold would involve building a model based on a series of analogs with known biological activities. The resulting contour maps would indicate regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity, thus guiding the rational design of new derivatives with enhanced properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By solving the Schrödinger equation for the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For a molecule like 4-benzyl-1-(3-phenylbutanoyl)piperidine, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would first be employed to determine the most stable three-dimensional conformation (optimized geometry). From this optimized structure, a variety of electronic properties can be calculated to understand the molecule's stability and reactivity.

Key parameters derived from DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), prone to nucleophilic attack. This allows for the prediction of how the molecule might interact with other molecules or biological receptors.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Properties (Note: This data is hypothetical and for illustrative purposes only.)

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment2.1 DebyePolarity and intermolecular interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

In a hypothetical study of this compound, docking simulations would be performed against a specific protein target. For instance, based on the structures of similar piperidine-containing molecules, potential targets could include dopamine (B1211576) transporters or various enzymes. The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Simulation: Using software like AutoDock or SwissDock, the ligand is placed in the binding site of the protein. The software then samples a vast number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates binding affinity.

Analysis: The results are analyzed to identify the most likely binding pose, characterized by the lowest binding energy (or highest docking score). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the binding pocket, are examined.

These simulations could reveal, for example, that the benzyl (B1604629) group fits into a hydrophobic pocket while the carbonyl oxygen of the butanoyl group acts as a hydrogen bond acceptor.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This provides insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

An MD simulation for the this compound-protein complex (identified from docking) would typically run for hundreds of nanoseconds. Analysis of the simulation trajectory would focus on:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Energy: To calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target would be required. For each compound, a set of numerical descriptors is calculated, representing its physicochemical, electronic, and topological properties.

A mathematical model is then generated using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with activity. A robust QSAR model can be highly predictive and useful for estimating the activity of new, unsynthesized compounds.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model (Note: This table is for illustrative purposes only.)

Descriptor TypeExample DescriptorInformation Coded
TopologicalWiener IndexMolecular branching and size
PhysicochemicalLogPLipophilicity/hydrophobicity
ElectronicPartial Atomic ChargesCharge distribution
GeometricalMolecular Surface AreaShape and size

In silico Prediction of Biological Activity Profiles

Beyond single-target investigation, computational methods can predict a compound's broader biological activity profile. This involves screening the structure of a molecule like this compound against large databases of known drugs, ligands, and their associated biological targets.

Tools like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances) use machine learning models and similarity searching based on the principle that structurally similar molecules are likely to have similar biological activities. Such a prediction for this compound might suggest potential activities such as being a phosphatase inhibitor, an anti-inflammatory agent, or having effects on specific signaling pathways, which can then guide targeted experimental validation.

Corrosion Inhibition Studies if Applicable for Specific Analogues

Investigation of Corrosion Inhibition Efficiency on Metal Surfaces

Studies have consistently demonstrated that piperidine (B6355638) derivatives can act as effective corrosion inhibitors for metals such as mild steel, nickel, and copper in acidic solutions like hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). carta-evidence.orgcore.ac.ukbiointerfaceresearch.comresearchgate.net The inhibition efficiency (IE) is dependent on the inhibitor's concentration, the nature of the metal, and the corrosive environment. biointerfaceresearch.com

For instance, a study on mild steel in 1 M HCl solution using a synthesized piperidine derivative, N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP), showed a high inhibition efficiency of 91.8% at a concentration of 500 ppm. biointerfaceresearch.com Similarly, another investigation on mild steel in 1.0 M HCl with 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT), a related compound, reported an impressive inhibitory efficacy of 92.5% at 500 ppm. mdpi.com The efficiency of some pyrimidine (B1678525) derivatives on mild steel in acidic medium has been reported to reach as high as 96.9% at a concentration of 200 ppm. researchgate.net

In a study of piperidine derivatives on nickel in 1.0M HNO₃, the inhibition efficiency was found to be influenced by the molecular structure of the specific derivative, with 4-methylpiperidine (B120128) exhibiting the highest efficiency among the tested compounds. carta-evidence.orgresearchgate.net For copper in sulfuric acid, the inhibition efficiency of various piperidone and tetrahydrothiopyrone derivatives was found to range from 42% to 78%, depending on their molecular structure. core.ac.uk

Table 1: Inhibition Efficiency of Various Piperidine Analogues

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) Mild Steel 1 M HCl 500 ppm 91.8 biointerfaceresearch.com
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) Mild Steel 1.0 M HCl 500 ppm 92.5 mdpi.com
Pyrimidine Derivative (POTC) Mild Steel Acidic Environment 200 ppm 96.9 researchgate.net
4-methylpiperidine Nickel 1.0 M HNO₃ Not Specified Highest among tested carta-evidence.orgresearchgate.net
cis-2,6-DP-4-THTP Copper 0.1 M H₂SO₄ Not Specified 78 core.ac.uk
2,6 DPP Copper 0.1 M H₂SO₄ Not Specified 68 core.ac.uk
Piperidine Copper 0.1 M H₂SO₄ Not Specified 60 core.ac.uk

Adsorption Behavior and Mechanism on Substrate Materials

The primary mechanism of corrosion inhibition by piperidine derivatives is through their adsorption onto the metal surface. carta-evidence.orgcore.ac.ukbiointerfaceresearch.com This adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the experimental conditions. jocpr.comresearchgate.net The adsorption can be classified as physisorption, chemisorption, or a combination of both (mixed adsorption). mdpi.comresearchgate.net

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor molecules and the metal, forming a coordinate-type bond. mdpi.com The presence of heteroatoms like nitrogen, oxygen, and sulfur, as well as π-electrons in the molecular structure of the inhibitors, facilitates this electron donation to the vacant d-orbitals of the metal atoms. biointerfaceresearch.comjocpr.com

The adsorption of these inhibitors often follows established adsorption isotherms, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. biointerfaceresearch.comresearchgate.net The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can provide further insights into the nature of the adsorption process. Negative values of ΔG°ads indicate a spontaneous adsorption process. mdpi.com Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com Studies on some piperidine derivatives have shown ΔG°ads values that point towards a mixed adsorption mechanism. researchgate.net

Electrochemical and Gravimetrical Measurement Techniques

A variety of techniques are employed to study the corrosion inhibition properties of piperidine derivatives. These can be broadly categorized into electrochemical and gravimetrical methods.

Gravimetrical Method (Weight Loss): This is a straightforward technique that involves measuring the weight loss of a metal coupon immersed in a corrosive solution with and without the inhibitor over a specific period. biointerfaceresearch.commdpi.com The difference in weight loss is used to calculate the inhibition efficiency. core.ac.uk

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique involves polarizing the metal sample and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). mdpi.comresearchgate.netresearchgate.net A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. mdpi.com PDP curves can also reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net Many piperidine derivatives have been shown to be mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the charge transfer resistance (Rct) at the metal/solution interface. researchgate.net An increase in the Rct value in the presence of an inhibitor signifies a higher resistance to corrosion, which is often visualized as an increase in the diameter of the semicircle in a Nyquist plot. researchgate.net EIS data can also provide information about the double-layer capacitance (Cdl). researchgate.net

Theoretical Studies of Corrosion Inhibition Mechanisms

Theoretical studies, particularly those employing quantum chemical calculations based on Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have become powerful tools for understanding the corrosion inhibition mechanisms of piperidine derivatives at the molecular level. researchgate.netjocpr.comresearchgate.netdntb.gov.ua

These computational methods allow for the correlation of the molecular and electronic properties of the inhibitor with its inhibition efficiency. jocpr.comresearchgate.net Key quantum chemical parameters that are often calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency. jocpr.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. jocpr.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger adsorption. researchgate.net

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. jocpr.com

DFT calculations have been successfully used to predict the inhibition efficiencies of various piperidine derivatives, and the theoretical results have often been found to be in good agreement with experimental data. researchgate.netjocpr.comresearchgate.net Molecular dynamics simulations can further provide insights into the adsorption configuration and interaction energy of the inhibitor molecules on the metal surface in a simulated corrosive environment. researchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyl-1-(3-phenylbutanoyl)piperidine?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Reductive Amination : React 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to form 1-benzyl-4-(phenylamino)piperidine .

Acylation : Treat the intermediate with 3-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) to introduce the acyl group. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography using gradients of ethyl acetate/hexane.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Classify the compound as hazardous waste; dispose via licensed facilities adhering to EPA/DOT regulations .
    • Documentation : Always review Safety Data Sheets (SDS) for reagents and intermediates .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on peaks for the benzyl group (~7.3 ppm, aromatic protons) and piperidine backbone (~3.5 ppm, N-CH₂) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .
  • HPLC Purity Analysis : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase to assess purity ≥95% .

Advanced Research Questions

Q. How can the regioselectivity of the acylation step be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acyl group positioning .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DCM) versus ethers; DCM often improves yield by reducing steric hindrance .
  • Temperature Control : Lower temperatures (0–5°C) may favor monoacylation over diacylation by slowing reaction kinetics .
    • Troubleshooting : If byproducts persist, employ orthogonal protecting groups (e.g., Boc) for the piperidine nitrogen .

Q. How do researchers resolve contradictions in pharmacological activity data for piperidine derivatives?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell lines, incubation times) to confirm reproducibility .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzyl or acyl groups) to isolate bioactive moieties .
  • Mechanistic Studies : Use kinase profiling or receptor-binding assays to identify off-target effects confounding initial results .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with opioid receptors (mu, kappa) to predict binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), cytochrome P450 interactions, and bioavailability .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) assess conformational stability in lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.